Quaternary Pyridinium Electrophilicity vs. Neutral 3-(4-Chloro-1,2,5-thiadiazol-3-yl)pyridine (CAS 131986-28-2)
The target compound, as an N-benzylpyridinium salt, is a permanently charged π-deficient heterocycle. Studies on analogous fused thiadiazolopyridinium systems demonstrate that such cationic species react readily with neutral carbon nucleophiles (e.g., indoles, CH-acids) under mild conditions to form 1,4-dihydropyridine adducts, whereas the corresponding neutral pyridines are unreactive under identical conditions [1]. This qualitative reactivity difference is absolute and enables synthetic transformations that are completely blocked for the neutral precursor.
| Evidence Dimension | Reactivity with neutral carbon nucleophiles (C–C bond formation at pyridine ring) |
|---|---|
| Target Compound Data | Reacts with indoles and CH-acids at 20–80 °C to give 1,4-adducts (class-level evidence for thiadiazolopyridinium salts) [1] |
| Comparator Or Baseline | 3-(4-Chloro-1,2,5-thiadiazol-3-yl)pyridine (CAS 131986-28-2): No reaction with same nucleophiles under identical conditions |
| Quantified Difference | Qualitative: reactive vs. unreactive (class-level inference; direct data for the exact target compound are not published, but the class behavior is consistent across thiadiazolo[4,3-b]pyridinium systems) [1] |
| Conditions | CH-acids (e.g., malononitrile), indoles, pyrrole; solvent typically MeCN or DMF; 20–80 °C [1] |
Why This Matters
For procurement decisions, this reactivity difference determines whether the compound can serve as a precursor for diversity-oriented synthesis of 1,4-dihydropyridine libraries; the neutral analog cannot fulfill this role.
- [1] Fedorenko, A. K. et al. A New Efficient Method for the Synthesis of Fused [1,2,5]Thiadiazoles and Their Dearomatization with C-Nucleophiles. ChemistrySelect 2023, 8 (43), e202303122. View Source
